REACTION_SMILES
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[CH2:22]([OH:23])[CH2:24][CH2:25][CH3:26].[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([NH:8][CH3:9])[n:7]1.[c:10]1([CH:16]2[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]2)[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[c:2]1([N:19]2[CH2:18][CH2:17][CH:16]([c:10]3[cH:11][cH:12][cH:13][cH:14][cH:15]3)[CH2:21][CH2:20]2)[n:3][cH:4][cH:5][c:6]([NH:8][CH3:9])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1ccnc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(C2CCNCC2)cc1
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Name
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Type
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product
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Smiles
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CNc1ccnc(N2CCC(c3ccccc3)CC2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |